Isoform Selectivity Profile: HDAC-IN-36 Demonstrates a Unique Signature Compared with Pan-Inhibitor SAHA and Clinical HDAC6 Inhibitor Ricolinostat
HDAC-IN-36 displays a distinctive isoform inhibition pattern, with low nanomolar activity against HDAC6 (IC₅₀ = 11.68 nM) and HDAC10 (IC₅₀ = 13.24 nM), moderate activity against Class I HDACs (HDAC1: 86.93 nM, HDAC2: 97.32 nM, HDAC3: 79.17 nM), and negligible activity against HDAC4/5/7/9/11 (all >1000 nM) [1]. In contrast, the pan-inhibitor SAHA exhibits broad, equipotent inhibition across Class I, II, and IV HDACs without pronounced isoform selectivity [2]. The clinical HDAC6 inhibitor Ricolinostat (ACY-1215) shows higher potency for HDAC6 (IC₅₀ = 5 nM) but with a different Class I inhibition pattern (HDAC1: 58 nM, HDAC2: 48 nM, HDAC3: 51 nM) and lacks the HDAC10 activity observed with HDAC-IN-36 .
| Evidence Dimension | HDAC isoform selectivity (IC₅₀ values in nM) |
|---|---|
| Target Compound Data | HDAC6: 11.68 nM; HDAC10: 13.24 nM; HDAC1: 86.93 nM; HDAC2: 97.32 nM; HDAC3: 79.17 nM; HDAC4/5/7/9/11: >1000 nM |
| Comparator Or Baseline | SAHA: pan-HDAC inhibitor with broad activity across Class I/II/IV; Ricolinostat: HDAC6 IC₅₀ = 5 nM, HDAC1 IC₅₀ = 58 nM, HDAC2 IC₅₀ = 48 nM, HDAC3 IC₅₀ = 51 nM, HDAC10 activity not prominently reported |
| Quantified Difference | HDAC-IN-36 is 4.3-fold less potent on HDAC6 than Ricolinostat but exhibits 7.4- to 8.3-fold selectivity over HDAC1/2/3 (vs. 9.6- to 12-fold for Ricolinostat) and retains low nanomolar HDAC10 activity not seen with Ricolinostat. SAHA lacks isoform discrimination entirely. |
| Conditions | Recombinant human HDAC enzyme inhibition assays; data compiled from vendor characterization sheets and published literature |
Why This Matters
The unique selectivity signature dictates which downstream substrates (α-tubulin, HSP90, histones) are hyperacetylated, directly impacting the biological readout; procurement decisions must align the selectivity profile with the specific molecular hypothesis being tested.
- [1] TargetMol. HDAC-IN-36 product page. IC₅₀ values for HDAC isoforms. View Source
- [2] Mann, B.S., et al. Vorinostat (SAHA) FDA approval summary. The Oncologist, 2007, 12(10): 1247-1252. View Source
